molecular formula C11H10F3NO B11875756 1-(5-(Trifluoromethyl)indolin-1-yl)ethanone

1-(5-(Trifluoromethyl)indolin-1-yl)ethanone

Cat. No.: B11875756
M. Wt: 229.20 g/mol
InChI Key: FYUBCCLLRJETBQ-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethyl)indolin-1-yl)ethanone is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The trifluoromethyl group attached to the indole ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-(Trifluoromethyl)indolin-1-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 5-(trifluoromethyl)indole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Trifluoromethyl)indolin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups on the indole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)indolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological receptors, leading to various biological effects. The compound may inhibit specific enzymes or modulate receptor activity, resulting in its observed therapeutic effects.

Comparison with Similar Compounds

  • 1-(5-Fluoroindolin-1-yl)ethanone
  • 1-(5-Methylindolin-1-yl)ethanone
  • 1-(5-Chloroindolin-1-yl)ethanone

Comparison: 1-(5-(Trifluoromethyl)indolin-1-yl)ethanone is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to other similar compounds. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[5-(trifluoromethyl)-2,3-dihydroindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-7(16)15-5-4-8-6-9(11(12,13)14)2-3-10(8)15/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUBCCLLRJETBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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